5-(4-Nitrobenzylidene)barbituric acid
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Overview
Description
5-(4-Nitrobenzylidene)barbituric acid is a chemical compound with the molecular formula C11H7N3O5 and a molecular weight of 261.196 g/mol It is a derivative of barbituric acid, characterized by the presence of a nitrobenzylidene group at the 5-position
Preparation Methods
The synthesis of 5-(4-Nitrobenzylidene)barbituric acid typically involves the Knoevenagel condensation reaction between barbituric acid and 4-nitrobenzaldehyde . Various methods have been developed to optimize this reaction:
Electrochemical Synthesis: This method is highly efficient, fast, and catalyst-free.
Traditional Methods: These include reactions in methanol at room temperature for 12 hours to five days, refluxing ethanol for 4-12 hours, and using aqueous NaOH solution for 12 hours at room temperature.
Chemical Reactions Analysis
5-(4-Nitrobenzylidene)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 5-(4-Aminobenzylidene)barbituric acid.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
5-(4-Nitrobenzylidene)barbituric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Nitrobenzylidene)barbituric acid involves its interaction with various molecular targets and pathways. For instance, barbituric acid derivatives are known to act on gamma-aminobutyric acid (GABA) receptors, enhancing synaptic inhibition and modulating chloride currents through receptor channels . This interaction can lead to various biological effects, including anticonvulsant and sedative properties.
Comparison with Similar Compounds
5-(4-Nitrobenzylidene)barbituric acid can be compared with other similar compounds, such as:
5-(4-Hydroxy-3-Methoxybenzylidene)barbituric acid: This compound has a hydroxy and methoxy group instead of a nitro group, which can alter its chemical reactivity and biological activity.
5-(Anilinomethylene)barbituric acid: This derivative has an aniline group, which can significantly change its properties compared to the nitrobenzylidene derivative.
5-(9-Anthracenylmethylene)barbituric acid: This compound contains an anthracene group, providing different steric and electronic effects.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
23536-26-7 |
---|---|
Molecular Formula |
C11H7N3O5 |
Molecular Weight |
261.19 g/mol |
IUPAC Name |
5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H7N3O5/c15-9-8(10(16)13-11(17)12-9)5-6-1-3-7(4-2-6)14(18)19/h1-5H,(H2,12,13,15,16,17) |
InChI Key |
FGFXOLJQAAPECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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